molecular formula C20H22ClNO3 B3200414 Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate CAS No. 1017781-59-7

Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate

Cat. No.: B3200414
CAS No.: 1017781-59-7
M. Wt: 359.8 g/mol
InChI Key: DMMDCMCQNBWMDJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a benzylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate typically involves the reaction of 4-chlorophenylacetic acid with benzylamine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the acetyl moiety.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of novel carbamate-based compounds with potential biological activity.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Evaluated for its pharmacokinetic properties and bioavailability in preclinical studies.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
  • Applied in the formulation of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: While similar compounds may share the tert-butyl and chlorophenyl groups, the presence of different functional groups such as piperazine or amino groups can significantly alter their chemical properties and biological activities.
  • Uniqueness: Tert-butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its acetyl and benzylcarbamate moieties provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-[[4-[2-(4-chlorophenyl)acetyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-20(2,3)25-19(24)22-13-15-4-8-16(9-5-15)18(23)12-14-6-10-17(21)11-7-14/h4-11H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMDCMCQNBWMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695767
Record name tert-Butyl ({4-[(4-chlorophenyl)acetyl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-59-7
Record name tert-Butyl ({4-[(4-chlorophenyl)acetyl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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